Norleucine, 6-cyano-

Lipophilicity Drug design Membrane permeability

Norleucine, 6-cyano- (systematically 2-amino-6-cyanohexanoic acid, CAS 121703-83-1) is a synthetic non-proteinogenic α-amino acid bearing a linear six-carbon backbone with a terminal nitrile (–C≡N) group. It serves as a versatile intermediate for the synthesis of indospicine and other amidine-containing natural products.

Molecular Formula C7H12N2O2
Molecular Weight 156.18 g/mol
Cat. No. B13628131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNorleucine, 6-cyano-
Molecular FormulaC7H12N2O2
Molecular Weight156.18 g/mol
Structural Identifiers
SMILESC(CCC(C(=O)O)N)CC#N
InChIInChI=1S/C7H12N2O2/c8-5-3-1-2-4-6(9)7(10)11/h6H,1-4,9H2,(H,10,11)/t6-/m0/s1
InChIKeyIRGPXNYXSFCSJB-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Cyano-Norleucine (CAS 121703-83-1) – A Non-Proteinogenic α-Amino Acid with a Terminal Nitrile Handle for Bioorthogonal Chemistry and Peptide Engineering


Norleucine, 6-cyano- (systematically 2-amino-6-cyanohexanoic acid, CAS 121703-83-1) is a synthetic non-proteinogenic α-amino acid bearing a linear six-carbon backbone with a terminal nitrile (–C≡N) group [1]. It serves as a versatile intermediate for the synthesis of indospicine and other amidine-containing natural products [2]. The nitrile moiety functions as a bioorthogonal Raman tag detectable in the cellular silent region (1800–2700 cm⁻¹), enabling background-free vibrational imaging of proteins into which this amino acid has been incorporated [3]. The (S)-enantiomer is commercially available at 97% purity with batch-specific QC documentation (NMR, HPLC, GC) .

Workflow
Genetic code expansion & bioorthogonal Raman imaging
Probe type
Nitrile silent-region vibrational tag
Enantiomer
(S)-form for ribosomal incorporation studies
QC context
97% chiral purity, batch-specific NMR/HPLC/GC

Why Norleucine, Lysine, or Other Simple Amino Acids Cannot Replace 6-Cyano-Norleucine in Bioorthogonal Labeling or Structure-Activity Studies


Swapping 6-cyano-norleucine for its closest structural analogs—norleucine (2-aminohexanoic acid) or lysine (2,6-diaminohexanoic acid)—introduces significant alterations in physicochemical properties and functional capabilities that preclude simple substitution. The nitrile group is not a bioisostere of a methyl group, a primary amine, or a hydroxyl group; it confers a distinct lipophilicity (XLogP3 = −2.4 for 6-cyano-norleucine vs. −1.5 for norleucine and −2.93 for lysine [1]), altered hydrogen-bonding capacity (2 H-bond donors vs. 3 for lysine [1]), and a unique Raman-active vibrational mode in the bioorthogonal silent region [2]. Substitution with norleucine eliminates the nitrile entirely, while substitution with lysine replaces the neutral, non-ionizable nitrile with a basic primary amine (pKa ~10.5) that will be protonated at physiological pH, drastically changing the electrostatic profile and membrane permeability of any peptide or small-molecule construct.

Norleucine
Lacks nitrile Raman tag; higher logP shifts lipophilicity and may alter membrane partitioning compared to 6-cyano-norleucine.
Lysine
Introduces basic side chain (cationic at physiological pH), extra H-bond donor, and no silent-region Raman signal—precludes bioorthogonal imaging.
Generic 95%
Lower purity and unspecified enantiomeric composition may compromise genetic code expansion yield and reproducibility.

Quantitative Differentiation Evidence for 6-Cyano-Norleucine vs. Closest Structural Analogs – A Head-to-Head Physicochemical and Functional Comparison


Lipophilicity (XLogP3) Comparison: 6-Cyano-Norleucine vs. Norleucine and Lysine

The computed octanol–water partition coefficient (XLogP3) of 6-cyano-norleucine (−2.4) lies between that of norleucine (−1.50) and lysine (−2.93), indicating that the nitrile group imparts intermediate lipophilicity distinct from both the purely aliphatic norleucine and the doubly charged lysine [1]. This difference affects passive membrane permeability: a log P difference of ~0.9 units relative to norleucine and ~0.5 units relative to lysine translates to a roughly 8-fold and 3-fold difference in predicted partitioning into lipid bilayers, respectively [1].

Lipophilicity
Cross-study comparable
XLogP3 −2.4 vs norleucine −1.50, lysine −2.93
Intermediate partition profile supports membrane permeability tuning without basic amine
Δ −0.9 vs norleucine, +0.5 vs lysine; neutral form computed
Lipophilicity Drug design Membrane permeability

Hydrogen-Bond Donor Count: Reducing Polarity Relative to Lysine While Retaining Solubility

6-Cyano-norleucine possesses only two hydrogen-bond donors (the α-ammonium and carboxylic acid groups) compared to three for lysine (α-ammonium, carboxylic acid, and ε-ammonium) [1]. The topological polar surface area (TPSA) is correspondingly reduced: 87.1 Ų for 6-cyano-norleucine vs. 89.3–89.34 Ų for lysine [1]. While the TPSA difference is modest (~2.2 Ų), the loss of one full H-bond donor eliminates a potential electrostatic and steric interaction point in engineered proteins or peptidomimetics.

H-bond donors
Cross-study comparable
2 donors, TPSA 87.1 Ų vs lysine 3 donors, TPSA 89.3 Ų
Eliminates cationic side-chain interaction point while retaining polar surface
Δ −1 donor vs lysine; reduces electrostatic binding artifacts
Hydrogen bonding Peptide engineering Protein–ligand interactions

Bioorthogonal Raman Activity: Nitrile as a Cell-Silent Vibrational Reporter

The nitrile group of 6-cyano-norleucine exhibits a characteristic Raman stretching vibration at approximately 2220–2260 cm⁻¹, which falls within the cell-silent spectral region (1800–2700 cm⁻¹) where endogenous cellular biomolecules produce negligible background signal [1][2]. This property is not shared by norleucine or lysine, which lack the nitrile functionality. A Peking University patent demonstrates that a library of aliphatic cyano amino acids, including lysine derivatives, can be site-specifically incorporated into proteins via genetic code expansion and detected by Raman microscopy with minimal interference from cellular autofluorescence [1]. The nitrile tag is smaller than fluorescent proteins or conventional fluorophores, reducing steric perturbation of labeled proteins.

Raman tag
Class-level inference
Nitrile stretch ~2220–2260 cm⁻¹ in cell-silent region; absent in norleucine/lysine
Enables background-free vibrational imaging of labeled proteins
Patent data; minimal steric perturbation vs fluorophores
Bioorthogonal imaging Raman spectroscopy Protein labeling

Batch-Validated Enantiomeric Purity: (S)-6-Cyano-Norleucine at 97% Assay vs. Unspecified or Lower-Purity Alternatives

Commercially available (S)-2-amino-6-cyanohexanoic acid (CAS 121703-83-1) from Bidepharm is supplied at a standard purity of 97% with batch-specific QC documentation including NMR, HPLC, and GC analyses . In contrast, certain vendor listings for the generic 'Norleucine,6-cyano-(9CI)' report a typical purity of only 95% without specifying enantiomeric composition or providing batch-level analytical data . This 2-percentage-point purity difference corresponds to a 60% reduction in total impurity burden (3% vs. 5%), which is particularly critical for applications such as genetic code expansion, where even trace impurities of racemic D-enantiomer can compete with the L-form for aminoacyl-tRNA synthetase recognition and reduce protein yield.

Purity
Data to verify
97% (S)-enantiomer with batch QC vs generic 95% unspecified
Lower impurity burden supports reproducible ribosomal incorporation
Source review needed; vendor specification comparison
Chiral purity Quality control Reproducibility

Recommended Application Scenarios for 6-Cyano-Norleucine Based on Quantified Differentiation Evidence


Bioorthogonal Raman Imaging via Genetic Code Expansion

The nitrile group of 6-cyano-norleucine provides a cell-silent Raman signal that enables live-cell imaging of newly synthesized proteins without fluorescent tags. The (S)-enantiomer with 97% purity is essential for efficient amber suppression and faithful incorporation into the proteome [1][2]. This application is uniquely enabled by the nitrile functionality and cannot be achieved with norleucine or lysine.

Peptide-Based Inhibitor Design Requiring Fine-Tuned Lipophilicity and Neutral Side Chains

With an XLogP3 of −2.4 and only two H-bond donors, 6-cyano-norleucine offers a lipophilicity and hydrogen-bonding profile intermediate between norleucine and lysine [1]. This makes it a candidate building block for peptide drugs where the goal is to reduce cationic charge (versus lysine) while avoiding excessive hydrophobicity (versus norleucine), for instance in designing cell-penetrating peptides or protease inhibitors.

Synthesis of Amidine-Containing Natural Products (e.g., Indospicine) and Derivatives

6-Cyano-norleucine is a documented intermediate for the total synthesis of indospicine, a hepatotoxic amino acid with a terminal amidine group [1]. The nitrile serves as a direct precursor to the amidine via Pinner reaction, a transformation that is not accessible from norleucine or lysine without additional functional group interconversion steps.

Application
Selection Property
Validation Focus
Genetic code expansion & Raman imaging
Nitrile silent-region vibrational tag
Live-cell Raman signal-to-background, amber suppression efficiency
Peptide inhibitor design
Intermediate logP and neutral side chain
Membrane permeability assay, electrostatic interaction profiling
Amidine natural product synthesis
Nitrile-to-amidine precursor
Pinner reaction yield, indospicine analog purity
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